molecular formula C11H14FN3S B11735354 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11735354
M. Wt: 239.31 g/mol
InChI Key: FILKSTKJJUKTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a thiophene ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution. The thiophene ring is then attached via a coupling reaction, and finally, the methylamine group is introduced through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
  • {[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine apart from similar compounds is the presence of the fluoroethyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its reactivity and stability. This makes the compound particularly valuable in applications where these properties are desired.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C11H14FN3S/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11/h1-3,5,7,13H,4,6,8-9H2

InChI Key

FILKSTKJJUKTMX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.